molecular formula C8H7NO2S B1592557 2-(Methylsulfonyl)benzonitrile CAS No. 89942-56-3

2-(Methylsulfonyl)benzonitrile

Cat. No. B1592557
CAS RN: 89942-56-3
M. Wt: 181.21 g/mol
InChI Key: SLNZDFDPYBTIHA-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)benzonitrile is a chemical compound that belongs to the family of benzonitriles. It is also known by its chemical name, Mesulergine. Mesulergine is a potent antagonist of serotonin receptors and has been used in scientific research for its pharmacological properties.

Scientific Research Applications

Environmental Impact Studies

2-(Methylsulfonyl)benzonitrile: is subject to environmental impact studies to understand its behavior and effects in natural ecosystems . Research in this area focuses on its biodegradation, potential bioaccumulation, and any toxicological effects it may have on wildlife and plant life.

Safety and Regulation Compliance

The handling and use of 2-(Methylsulfonyl)benzonitrile in research and industry are governed by safety regulations . Studies in this field ensure that its use complies with occupational safety guidelines, including proper storage, handling procedures, and disposal methods to minimize health risks to researchers and workers.

Industrial Applications

While specific details on the industrial applications of 2-(Methylsulfonyl)benzonitrile are not readily available, benzonitrile derivatives are known to be used as intermediates in the synthesis of dyes, agrochemicals, and other industrial chemicals . Research in this area explores the potential expansion of its applications in various industries.

properties

IUPAC Name

2-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNZDFDPYBTIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625071
Record name 2-(Methanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)benzonitrile

CAS RN

89942-56-3
Record name 2-(Methanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methanesulphonylbenzamide (34 g.) was added to phosphorus oxychloride (100 ml.) and the mixture was refluxed for 90 minutes. The excess of phosphorus oxychloride was evaporated in vacuo, and the oily residue was treated with water (200 ml.), with ice cooling. The solid which separated was filtered off, washed with water and recrystallised from ethanol to give 2-methanesulphonylbenzonitrile (27 g.), m.p. 105°-106° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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